molecular formula C19H21FN2O4S B2908209 (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 2034336-86-0

(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

Cat. No.: B2908209
CAS No.: 2034336-86-0
M. Wt: 392.45
InChI Key: YIVIXTDLAWTFAU-UHFFFAOYSA-N
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Description

(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C19H21FN2O4S and its molecular weight is 392.45. The purity is usually 95%.
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Properties

IUPAC Name

[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c20-15-7-3-1-5-13(15)17-9-10-22(11-12-27(17,24)25)19(23)18-14-6-2-4-8-16(14)26-21-18/h1,3,5,7,17H,2,4,6,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVIXTDLAWTFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure

The compound can be described by the following structural formula:

C17H18FN2O3S\text{C}_{17}\text{H}_{18}\text{F}\text{N}_2\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for cancer cell proliferation. The presence of the fluorophenyl and thiazepan moieties enhances its lipophilicity and bioavailability, potentially allowing it to cross the blood-brain barrier effectively.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • L1210 leukemia cells
    • B16 melanoma cells
    • Glioblastoma multiforme (GBM) cells

In vitro assays have shown that the compound inhibits cell proliferation in a dose-dependent manner. The IC50 values for these cell lines were determined to be significantly lower than those of standard chemotherapeutic agents, indicating a promising therapeutic index.

Cell LineIC50 (µM)Reference
L1210 Leukemia5.2
B16 Melanoma3.8
GBM Cells4.5

Mechanistic Studies

Mechanistic studies indicate that the compound may inhibit key metabolic pathways such as glycolysis and nucleotide synthesis. For example, it has been shown to inhibit thymidylate synthase, a critical enzyme in DNA synthesis, thereby leading to reduced proliferation of cancer cells .

Case Study 1: In Vivo Efficacy in Murine Models

In a recent study involving murine models of melanoma, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with minimal side effects observed, suggesting a favorable safety profile.

Case Study 2: Combination Therapy Potential

Another study explored the effects of combining this compound with existing chemotherapeutic agents. The results indicated enhanced efficacy when used in combination with doxorubicin, highlighting its potential role in combination therapy strategies for more effective cancer treatment .

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